3-Chloro-5-isopropylpyridin-4-amine
Description
Contextualization within the Field of Substituted Pyridine (B92270) Chemistry
Substituted pyridines are a class of organic compounds based on the pyridine ring, a six-membered heterocycle containing one nitrogen atom. The pyridine scaffold is a common motif in a wide range of biologically active compounds and functional materials. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its chemical and physical properties, making it a versatile platform for drug discovery and materials science.
The specific arrangement of substituents in 3-Chloro-5-isopropylpyridin-4-amine—an electron-withdrawing chlorine atom, an electron-donating amino group, and a sterically bulky isopropyl group—creates a unique electronic and steric environment on the pyridine ring. This distinct substitution pattern influences the compound's reactivity and potential for intermolecular interactions, making it a subject of interest for synthetic chemists.
Rationale for Academic Investigation of the this compound Scaffold
The academic investigation of the this compound scaffold is driven by its potential as a key intermediate in the synthesis of novel compounds with desired biological activities or material properties. The presence of multiple functional groups on the pyridine ring provides several avenues for further chemical modifications.
The amino group can be a site for acylation, alkylation, or participation in coupling reactions. The chlorine atom, being a good leaving group, can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of other functional groups. The isopropyl group, while relatively inert, influences the molecule's lipophilicity and steric profile, which can be crucial for its biological activity.
Overview of Research Trajectories for Halogenated Aminopyridines in Organic Synthesis
Halogenated aminopyridines, as a class of compounds, are extensively utilized in organic synthesis. The halogen atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the construction of complex molecular architectures from simpler building blocks.
Research in this area often focuses on the development of new synthetic methodologies to access these compounds and to functionalize them in a regioselective manner. Furthermore, there is a continuous effort to explore the application of halogenated aminopyridines in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. The insights gained from studying the reactivity and properties of compounds like this compound contribute to the broader understanding and application of this important class of chemical intermediates.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound and related compounds for comparative analysis.
| Property | This compound | 3-Chloropyridine nih.gov | 3-Chloro-5-nitropyridin-4-amine chemscene.com |
| CAS Number | 1784406-53-6 | 626-60-8 | 89284-28-6 |
| Molecular Formula | C8H11ClN2 | C5H4ClN | C5H4ClN3O2 |
| Molecular Weight | 170.64 g/mol | 113.54 g/mol | 173.56 g/mol |
| Appearance | Not specified | Clear, colorless to light yellow liquid | Not specified |
| Boiling Point | Not specified | 151 °C | Not specified |
| LogP | Not specified | 1.3 | 1.2254 |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a septet and a doublet for the isopropyl group protons, and a broad signal for the amine protons. |
| ¹³C NMR | Resonances for the five carbons of the pyridine ring and the two distinct carbons of the isopropyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom. |
Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
3-chloro-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)6-3-11-4-7(9)8(6)10/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
YIAWVRXWBDQUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 5 Isopropylpyridin 4 Amine and Its Analogs
Methodological Advancements and Scalability Considerations for Pyridine (B92270) Synthesis
Modern approaches to synthesizing pyridine derivatives focus on overcoming the limitations of conventional methods, such as difficult functionalization of the electron-deficient pyridine ring and ensuring regioselectivity. illinois.edu Key considerations for industrial production include scalability, process safety, and economic viability, which has driven the adoption of advanced manufacturing technologies.
The combination of continuous flow chemistry and Process Analytical Technology (PAT) is a transformative approach in the manufacturing of fine chemicals, including pyridine derivatives. mt.compharmasalmanac.com This synergy allows for the development of safer, more efficient, and highly controlled production processes. sci-hub.se
Flow Chemistry:
Flow chemistry executes chemical reactions in a continuous stream through a network of tubes or microreactors. pharmasalmanac.comnih.gov This method offers substantial advantages for pyridine synthesis over traditional batch processing:
Enhanced Safety The small reaction volumes inherent in flow systems minimize risks, which is particularly important when handling potentially hazardous reactions common in pyridine synthesis, such as halogenation and nitration. mt.compharmasalmanac.com
Superior Process Control Key reaction parameters like temperature, pressure, and residence time are precisely controlled, leading to improved reaction efficiency, higher yields, and better selectivity. nih.govrsc.org This level of control is crucial for managing the synthesis of specifically substituted pyridines.
Improved Heat and Mass Transfer The high surface-area-to-volume ratio of flow reactors facilitates efficient heat exchange, which is critical for managing highly exothermic reactions. nih.gov
Scalability Scaling up production in flow chemistry can be achieved through "numbering up" (running multiple reactors in parallel) or "sizing up" (increasing the reactor's dimensions), which is often more straightforward than scaling up batch reactors. nih.govresearchgate.net
A practical example is the Bohlmann-Rahtz pyridine synthesis, which has been successfully adapted to a flow system, demonstrating an alternative and scalable method compared to batch reactions. interchim.fr
Process Analytical Technology (PAT):
PAT is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPP) that affect critical quality attributes (CQA). wikipedia.orgmt.com When integrated with flow chemistry, PAT provides real-time monitoring and feedback control. americanpharmaceuticalreview.com
Real-Time Monitoring In-line spectroscopic tools like Fourier-transform infrared (FTIR) and Raman spectroscopy can continuously monitor the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.comkatsura-chemical.co.jp This provides immediate insight into the reaction's progress and helps ensure it remains within the desired parameters. americanpharmaceuticalreview.com
Process Understanding and Control PAT facilitates a deeper understanding of the chemical process. pharmasalmanac.commt.com The data collected allows for the development of automated control strategies, where process parameters are adjusted in real-time to maintain optimal conditions and ensure consistent product quality. youtube.com
Quality by Design (QbD) The use of PAT is a core component of the Quality by Design paradigm, which emphasizes building quality into the product from the initial design phase rather than relying on end-product testing. mt.com
The integration of PAT has been shown to be invaluable for developing and optimizing flow chemistry processes, providing key information on reaction kinetics, impurity profiles, and ideal collection times to maximize purity. americanpharmaceuticalreview.com
The synthesis of 3-Chloro-5-isopropylpyridin-4-amine and its analogs often yields a crude product that requires significant purification to remove byproducts, unreacted starting materials, and isomers. The choice of purification method is critical for achieving the high purity required for subsequent applications.
Recrystallization:
Recrystallization is a fundamental and widely used technique for purifying solid compounds. The method's success hinges on the selection of a suitable solvent in which the target compound has low solubility at room temperature but high solubility at elevated temperatures, while impurities remain soluble at cooler temperatures. youtube.com For aminopyridines, understanding solubility in various solvents is crucial for designing an effective crystallization process to improve yield and product quality. acs.org The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. youtube.com A patent for separating mixed aminopyridines highlights a method of controlled crystallization by heating to dissolve the mixture and then progressively lowering the temperature to crystallize one isomer, followed by filtration. google.com
Chromatography:
Chromatography provides a higher degree of separation and is indispensable for purifying complex mixtures or achieving very high purity levels.
Preparative High-Performance Liquid Chromatography (HPLC) : This technique is highly effective for isolating a target compound from structurally similar impurities, which are common in the synthesis of substituted pyridines.
Flash Chromatography : A faster version of column chromatography that uses pressure to speed up solvent flow, it is a standard purification method in both research and can be scaled for larger quantities. In the synthesis of pyrazole (B372694) derivatives from pyridines, flash column chromatography was used for purification. mdpi.com
Supercritical Fluid Chromatography (SFC) : SFC utilizes a supercritical fluid, often carbon dioxide, as the mobile phase. It is considered a "greener" alternative to HPLC due to reduced organic solvent consumption and is effective for purifying pharmaceutical intermediates.
Often, a multi-step purification strategy combining recrystallization and chromatography is necessary to achieve the stringent purity requirements for compounds like this compound.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 Isopropylpyridin 4 Amine
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. In the case of 3-Chloro-5-isopropylpyridin-4-amine, the chloro group at the 3-position serves as a leaving group in nucleophilic substitution reactions.
Substitution at the Halogenated Position by Various Nucleophiles, such as Amines and Thiols
The chlorine atom at the C-3 position of the pyridine ring can be displaced by a variety of nucleophiles. Reactions with amines and thiols are common examples of such nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in pyrimidine (B1678525) chemistry for the synthesis of various derivatives. arkat-usa.org The reactivity of the halogenated pyridine is influenced by the nature of the activating groups on the ring. arkat-usa.org For instance, the reaction of halogenopyrimidines with amines is a widely used and significant reaction in the field. arkat-usa.org
In a general sense, the lone pair of electrons on the nitrogen atom of an amine or the sulfur atom of a thiol attacks the carbon atom bearing the chlorine. This attack is followed by the departure of the chloride ion, leading to the formation of a new C-N or C-S bond, respectively. The reaction with amines can sometimes lead to multiple substitutions, where the initially formed primary amine can act as a nucleophile itself, reacting with another molecule of the halogenated pyridine. chemguide.co.uk To favor the formation of the primary amine, a large excess of the nucleophile (in this case, ammonia (B1221849) or a primary amine) is often used. chemguide.co.uk
The table below illustrates the expected products from the reaction of this compound with representative amine and thiol nucleophiles.
| Nucleophile | Reagent Example | Product |
| Amine | Ammonia (NH₃) | 5-Isopropylpyridine-3,4-diamine |
| Thiol | Sodium hydrosulfide (B80085) (NaSH) | 4-Amino-5-isopropylpyridine-3-thiol |
Influence of Amino and Isopropyl Groups on Nucleophilic Attack Patterns
The substituents already present on the pyridine ring, namely the amino (-NH₂) and isopropyl (-CH(CH₃)₂) groups, significantly influence the rate and regioselectivity of nucleophilic substitution reactions.
The amino group at the 4-position is a strong electron-donating group. Through its +M (mesomeric) effect, it increases the electron density on the pyridine ring, particularly at the ortho and para positions (C-3, C-5, and the nitrogen atom). This increased electron density generally deactivates the ring towards nucleophilic attack. However, its position relative to the leaving group is crucial.
The isopropyl group at the 5-position is an electron-donating group due to its +I (inductive) effect. learncbse.in This effect also increases the electron density on the ring, further deactivating it towards nucleophilic attack. Additionally, the bulky nature of the isopropyl group can introduce steric hindrance, which can affect the approach of the nucleophile.
The combined electronic effects of the amino and isopropyl groups increase the electron density on the pyridine ring, making nucleophilic substitution more challenging compared to an unsubstituted or electron-deficient pyridine ring. However, the presence of the activating chloro group at a position susceptible to attack allows the reaction to proceed.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Due to the electronegative nitrogen atom, the pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The reactivity is often compared to that of nitrobenzene. wikipedia.org
Directing Effects of Substituents on the Pyridine Ring
The regioselectivity of electrophilic attack on the substituted pyridine ring is governed by the directing effects of the existing substituents.
Amino Group (-NH₂): As a strong activating group, the amino group is an ortho, para-director. libretexts.org In the context of the pyridine ring, it directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho to the amino group are C-3 and C-5.
Isopropyl Group (-CH(CH₃)₂): An alkyl group like isopropyl is a weak activating group and also an ortho, para-director due to its +I effect and hyperconjugation. libretexts.org
Chloro Group (-Cl): Halogens are deactivating groups due to their -I (inductive) effect, but they are ortho, para-directors because of their +M (mesomeric) effect, where they donate a lone pair of electrons to the ring. libretexts.org
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is deactivating and directs incoming electrophiles to the meta-position (C-3 and C-5). quora.com
Steric Hindrance Considerations from the Isopropyl Group
The bulky isopropyl group at the C-5 position creates significant steric hindrance. nih.govacs.org This steric bulk will impede the approach of an electrophile to the adjacent C-6 position. Consequently, electrophilic attack at the C-2 position is sterically more favored than at the C-6 position. The steric hindrance from the isopropyl group can also influence the reactivity at the C-4 position in certain reactions. rsc.org
Considering both the electronic directing effects and steric hindrance, electrophilic aromatic substitution on this compound is predicted to occur preferentially at the C-2 position.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction reactions of this compound involve the pyridine ring and its substituents.
Oxidation:
Pyridine rings are generally resistant to oxidation, especially under acidic conditions where the nitrogen atom is protonated, further deactivating the ring. biosynce.com However, under specific conditions, oxidation can occur. The presence of an amino group makes the ring more susceptible to oxidation, which can sometimes lead to the formation of tarry products. ncert.nic.in Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common reaction for pyridines, often carried out using peracids. wikipedia.orgbiosynce.com The formation of the N-oxide can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. biosynce.com In the case of this compound, oxidation of the side-chain isopropyl group is also a possibility, although the pyridine ring itself is generally stable to oxidation. biosynce.com
Reduction:
The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation using catalysts like nickel, cobalt, or ruthenium at elevated temperatures. wikipedia.org This reaction is analogous to the hydrogenation of benzene. The electron-donating amino and isopropyl groups on this compound would likely increase the electron density of the ring, potentially making the reduction more difficult compared to unsubstituted pyridine. The chloro group can also be removed via hydrodehalogenation under certain catalytic hydrogenation conditions.
The table below summarizes the potential oxidation and reduction products of this compound.
| Reaction Type | Reagent/Condition | Potential Product(s) |
| Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Ni) | 3-Chloro-5-isopropylpiperidin-4-amine, 5-Isopropylpiperidin-4-amine |
Selective Oxidation of the Pyridine Nitrogen and Alkyl Side Chain
The pyridine nitrogen in this compound is susceptible to oxidation, a common reaction for heterocyclic amines. This transformation typically leads to the corresponding N-oxide. The reactivity of the isopropyl side chain towards oxidation is also a key aspect of its chemistry. While specific studies on the selective oxidation of this compound are not extensively detailed in the provided search results, general principles of pyridine and alkyl side-chain oxidation can be applied.
The oxidation of the pyridine nitrogen is often accomplished using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism involves the electrophilic attack of the peroxy acid oxygen on the lone pair of electrons of the pyridine nitrogen. The electron-donating nature of the amino and isopropyl groups can influence the electron density on the nitrogen, thereby affecting the rate and feasibility of this oxidation.
Oxidation of the isopropyl side chain typically requires more vigorous conditions and can lead to various products, including the corresponding alcohol, ketone, or carboxylic acid, depending on the oxidant and reaction conditions. The benzylic-like position of the carbon attached to the pyridine ring makes it more susceptible to oxidation compared to a simple alkane.
Reductive Pathways for the Pyridine Ring and Amine Group
The reduction of the pyridine ring in this compound can be achieved through catalytic hydrogenation. This process typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The reduction can proceed in a stepwise manner, first yielding a dihydropyridine (B1217469), then a tetrahydropyridine, and finally the fully saturated piperidine ring. The specific outcome often depends on the catalyst, solvent, temperature, and pressure.
The chloro and amine groups can also undergo reductive transformations. Reductive dehalogenation of the chloro group can occur under certain catalytic hydrogenation conditions or with specific reducing agents. The amine group is generally stable under these conditions, but its presence can influence the catalytic activity and selectivity of the ring reduction.
Advanced Coupling Reactions for Molecular Complexity
Cross-coupling reactions are powerful tools for constructing complex molecules, and this compound is a suitable substrate for such transformations, primarily through its chloro substituent.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds. wikipedia.org In the case of this compound, the chloro group can serve as the halide component.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (this compound) to form a Pd(II) complex. libretexts.org This is often the rate-determining step. libretexts.org
Transmetalation: The organoboron reagent (e.g., an aryl boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst. libretexts.org
The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For heteroaryl chlorides, which can be challenging substrates, specialized catalyst systems, often employing bulky phosphine (B1218219) ligands, have been developed to facilitate the coupling. nih.gov
Table 1: Key Steps in the Suzuki-Miyaura Coupling Mechanism
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. |
| Transmetalation | The organic group from the boronic acid or ester is transferred to the palladium center, typically with the assistance of a base. |
| Reductive Elimination | The two organic fragments on the palladium complex are eliminated to form the new C-C bond, and the Pd(0) catalyst is regenerated. |
Other Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond the Suzuki-Miyaura coupling, the chloro substituent on this compound allows for participation in other palladium-catalyzed cross-coupling reactions. These reactions enable the formation of various carbon-carbon and carbon-heteroatom bonds, further expanding its synthetic utility.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. This could be used to introduce a secondary or tertiary amine at the 3-position of the pyridine ring. The combination of Suzuki-Miyaura and Buchwald-Hartwig reactions provides pathways to synthesize complex diaryl amines from the same class of starting materials. researchgate.net
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a carbon-carbon triple bond. This would allow for the introduction of an alkynyl group at the 3-position.
Heck Reaction: This reaction couples an aryl halide with an alkene to form a new carbon-carbon double bond.
The amino group on the pyridine ring can also be a site for further functionalization, for instance, through acylation or alkylation, although these reactions fall outside the scope of cross-coupling at the chloro position.
Mechanistic Investigations of this compound Transformations
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for investigating reaction mechanisms. researchgate.net For the transformations of this compound, computational studies can provide insights into:
Reaction Energetics: Calculating the relative energies of reactants, intermediates, transition states, and products allows for the determination of reaction barriers and thermodynamics. This can help predict the feasibility of a proposed reaction pathway.
Transition State Geometries: Optimizing the geometries of transition states provides a detailed picture of the bond-breaking and bond-forming processes. This information is critical for understanding the factors that control the stereochemistry and regioselectivity of a reaction.
Ligand and Solvent Effects: Computational models can be used to study the influence of different ligands and solvents on the catalytic cycle of cross-coupling reactions. This can aid in the rational design of more efficient catalyst systems.
While specific computational studies on this compound were not found in the search results, the methodologies are well-established for similar heteroaromatic systems. researchgate.net For instance, in the context of Suzuki-Miyaura coupling, DFT calculations can be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing a deeper understanding of the role of the catalyst and the electronic effects of the substituents on the pyridine ring. researchgate.net
Comprehensive Spectroscopic and Structural Characterization of 3 Chloro 5 Isopropylpyridin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 3-Chloro-5-isopropylpyridin-4-amine, a suite of NMR experiments would be necessary for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts.
Application of Advanced 1D and 2D NMR Techniques for Detailed Structural Assignment
A full structural assignment would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The integration of these signals would correspond to the number of protons in each environment.
To unambiguously assign these resonances and determine the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.
COSY would reveal proton-proton couplings, for instance, between the methine and methyl protons of the isopropyl group.
HSQC would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals for the pyridine ring and the isopropyl group.
HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the substitution pattern on the pyridine ring. For example, correlations between the isopropyl methine proton and the C3, C4, and C5 carbons of the pyridine ring would solidify the position of the isopropyl group.
Investigation of Conformational Dynamics and Isomerism in Solution
The isopropyl group attached to the pyridine ring may exhibit restricted rotation, which could be investigated using variable temperature (VT) NMR studies. At lower temperatures, the rotation around the C-C bond connecting the isopropyl group to the ring might slow down sufficiently to cause the two methyl groups of the isopropyl substituent to become diastereotopic and thus magnetically non-equivalent, leading to two distinct signals in the ¹H and ¹³C NMR spectra. The coalescence temperature and the separation of these signals could be used to calculate the energy barrier for this rotation.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This measurement, with high mass accuracy (typically to within a few parts per million), allows for the unambiguous determination of the elemental formula of the compound. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak in an approximate 3:1 ratio.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the structure of the original molecule.
For this compound, characteristic fragmentation pathways would be expected. These could include:
Loss of a methyl group from the isopropyl substituent.
Loss of the entire isopropyl group.
Cleavage of the pyridine ring.
Loss of chlorine or HCl.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying functional groups and providing insights into chemical bonding. The analysis of the vibrational spectra of this compound would reveal characteristic bands corresponding to the vibrations of the pyridine ring, as well as the amine, chloro, and isopropyl substituents.
Characterization of Pyridine Ring Vibrations and Substituent Effects
The vibrational spectrum of a substituted pyridine is a complex interplay of the fundamental vibrations of the pyridine ring and the influence of the attached functional groups. The pyridine ring itself has a set of characteristic stretching and bending vibrations. The positions of these bands are sensitive to the nature and position of substituents due to electronic and steric effects.
In this compound, the electron-donating amino group at the 4-position and the electron-withdrawing chloro group at the 3-position, along with the alkyl isopropyl group at the 5-position, will cause shifts in the pyridine ring's vibrational frequencies compared to unsubstituted pyridine. Studies on various substituted pyridines have shown that electron-donating groups tend to shift ring breathing modes to lower frequencies, while electron-withdrawing groups can have the opposite effect. The coupling of substituent vibrations with the ring modes further complicates the spectrum, but also provides a detailed fingerprint of the molecule.
Table 1: Expected FTIR and Raman Vibrational Frequencies for the Pyridine Ring of this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H stretching | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| Ring stretching | 1600 - 1400 | In-plane stretching vibrations of the C=C and C=N bonds within the pyridine ring. Multiple bands are typically observed in this region. |
| Ring breathing | 1050 - 990 | A symmetric radial stretching of the entire pyridine ring, often sensitive to substitution patterns. |
| In-plane C-H bending | 1300 - 1000 | Bending vibrations of the C-H bonds within the plane of the ring. |
| Out-of-plane C-H bending | 900 - 650 | Bending vibrations of the C-H bonds out of the plane of the ring. |
| Ring deformation | 700 - 400 | In-plane and out-of-plane deformation vibrations of the pyridine ring. |
Note: These are generalized ranges and the actual frequencies will be influenced by the specific substitution pattern of the title compound.
Identification of Amine and Halogen Signatures
The amine (NH₂) and chloro (Cl) groups of this compound will exhibit characteristic vibrational modes that are crucial for its identification.
The primary amine group will show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3500-3300 cm⁻¹. These bands are often broad due to hydrogen bonding, especially in the solid state. The N-H scissoring (in-plane bending) vibration is expected around 1650-1580 cm⁻¹, potentially overlapping with the pyridine ring stretching vibrations. The C-N stretching vibration of the aromatic amine is anticipated in the 1340-1250 cm⁻¹ region.
The C-Cl stretching vibration for a chloro-substituted aromatic ring typically appears in the 850-550 cm⁻¹ region. The exact position of this band can be influenced by the other substituents on the ring. Raman spectroscopy is often particularly useful for observing the vibrations of heavier atoms like chlorine.
The isopropyl group will be identifiable by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the methyl C-H bonds will appear in the 2975-2950 cm⁻¹ and 2875-2865 cm⁻¹ regions, respectively. The tertiary C-H stretch is expected to be weaker and appear around 2890 cm⁻¹. Bending vibrations of the methyl groups will be observed in the 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹ regions.
Table 2: Expected FTIR and Raman Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Amine (NH₂) | Asymmetric N-H stretching | 3500 - 3400 | Asymmetric stretching of the N-H bonds. |
| Symmetric N-H stretching | 3400 - 3300 | Symmetric stretching of the N-H bonds. | |
| N-H scissoring | 1650 - 1580 | In-plane bending vibration of the N-H bonds. | |
| C-N stretching | 1340 - 1250 | Stretching of the bond between the amine nitrogen and the pyridine ring. | |
| Isopropyl (-CH(CH₃)₂) | Asymmetric C-H stretching (CH₃) | 2975 - 2950 | Asymmetric stretching of the methyl C-H bonds. |
| Symmetric C-H stretching (CH₃) | 2875 - 2865 | Symmetric stretching of the methyl C-H bonds. | |
| C-H stretching (CH) | ~2890 | Stretching of the tertiary C-H bond. | |
| Asymmetric C-H bending (CH₃) | 1470 - 1450 | Asymmetric bending of the methyl C-H bonds. | |
| Symmetric C-H bending (CH₃) | 1385 - 1365 | Symmetric bending of the methyl C-H bonds, often a doublet for isopropyl. | |
| Chloro (C-Cl) | C-Cl stretching | 850 - 550 | Stretching vibration of the carbon-chlorine bond. |
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Absolute Configuration and Stereochemistry in Crystalline Forms
Since this compound is an achiral molecule, it does not have an absolute configuration in the sense of enantiomers. However, X-ray crystallography would confirm the planar geometry of the pyridine ring and the tetrahedral geometry around the sp³-hybridized carbon atoms of the isopropyl group. It would also precisely define the relative orientations of the chloro, isopropyl, and amino substituents with respect to the pyridine ring. In the solid state, the molecule may adopt a specific conformation, and crystallography would reveal the torsional angles that define this preferred arrangement.
Analysis of Intermolecular Interactions, including Hydrogen Bonding and Crystal Packing
The way in which individual molecules of this compound pack together in a crystal is determined by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.
A key interaction expected in the crystal structure is hydrogen bonding. The amino group (a hydrogen bond donor) can form hydrogen bonds with the nitrogen atom of the pyridine ring (a hydrogen bond acceptor) of a neighboring molecule, leading to the formation of chains or more complex networks. nih.gov This N-H···N hydrogen bonding is a common motif in the crystal structures of aminopyridines. nih.gov Other potential, weaker hydrogen bonds could involve the chloro substituent as a hydrogen bond acceptor.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.28 |
| Hydrogen bond (N-H···N) distance (Å) | 2.9 - 3.2 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study, as specific experimental data for this compound is not publicly available.
Theoretical and Computational Chemistry Studies on 3 Chloro 5 Isopropylpyridin 4 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and has been instrumental in understanding the chemistry of heterocyclic compounds like pyridine (B92270) derivatives.
DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For 3-Chloro-5-isopropylpyridin-4-amine, the geometry is influenced by the electronic and steric effects of its substituents. The pyridine ring itself is aromatic and thus largely planar. However, the substituents, particularly the isopropyl and amino groups, introduce conformational flexibility.
The geometry optimization of this compound using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal key structural parameters. tandfonline.com The presence of the isopropyl group at the C5 position and the amino group at the C4 position can lead to various conformations due to the rotation around the C-C and C-N bonds, respectively. The chloro group at the C3 position, being a single atom, does not have rotational freedom but influences the electronic distribution and the geometry of the adjacent part of the ring.
Studies on substituted pyridines have shown that the type and position of substituents significantly affect the bond lengths and angles of the pyridine ring. researchgate.net For instance, electron-donating groups like the amino group can alter the C-N bond lengths within the ring, while the bulky isopropyl group will sterically interact with the adjacent chloro and amino groups, potentially causing some out-of-plane distortion of the substituents to minimize steric hindrance.
The conformational landscape of this molecule would primarily be defined by the rotational barrier of the isopropyl group. researchgate.net By scanning the potential energy surface as a function of the dihedral angles associated with the isopropyl and amino groups, a conformational energy landscape can be generated. nih.govnih.gov This landscape would identify the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. It is expected that the most stable conformation will be one that minimizes the steric clash between the bulky isopropyl group and the adjacent substituents.
Table 1: Predicted Effects of Substituents on the Molecular Geometry of this compound
| Substituent | Position | Predicted Geometric Influence |
| Chloro | C3 | - Slight elongation of the C3-C4 bond due to its electron-withdrawing nature.- Minimal steric hindrance compared to the isopropyl group. |
| Amino | C4 | - Potential for hydrogen bonding interactions.- Rotation around the C4-N bond will have a relatively low energy barrier. |
| Isopropyl | C5 | - Significant steric hindrance influencing the orientation of adjacent groups.- Rotation around the C5-C(isopropyl) bond will define the major conformational isomers. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, which is a strong electron-donating group. The LUMO, on the other hand, is likely to be distributed over the entire pyridine ring, with significant contributions from the carbon atoms and the electron-withdrawing chloro substituent. DFT calculations on substituted pyridines have shown that electron-donating substituents increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting ability. ias.ac.inresearchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. irjweb.com These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These indices help in comparing the reactivity of this compound with other related molecules. The presence of both electron-donating (amino, isopropyl) and electron-withdrawing (chloro) groups creates a complex electronic environment that these descriptors can help to unravel.
Table 2: Predicted Frontier Orbital Properties and Reactivity Indices for this compound
| Parameter | Predicted Influence of Substituents |
| HOMO Energy | Elevated due to the strong electron-donating amino group and the alkyl isopropyl group. |
| LUMO Energy | Lowered by the electron-withdrawing chloro group. |
| HOMO-LUMO Gap (ΔE) | Expected to be moderately sized, reflecting a balance between activating and deactivating groups. A smaller gap compared to unsubstituted pyridine is likely, suggesting higher reactivity. acs.org |
| Electronegativity (χ) | Influenced by the interplay of all substituents. |
| Chemical Hardness (η) | Inversely related to the HOMO-LUMO gap; a smaller gap implies lower hardness (i.e., higher softness). |
| Electrophilicity Index (ω) | Provides a measure of the molecule's ability to act as an electrophile. |
The nucleophilicity and electrophilicity of a molecule determine how it will interact with other chemical species. The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govacs.org The MEP map shows regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment, such as a solvent or a biological receptor. youtube.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.govyoutube.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking studies could be performed against various biological targets to explore its potential as a ligand. youtube.com The process involves generating a 3D model of the compound and placing it into the binding site of a receptor. A scoring function then evaluates the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The amino group of this compound can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can also accept a hydrogen bond. The isopropyl group can engage in hydrophobic interactions within a nonpolar pocket of the binding site. The chloro group can also participate in halogen bonding or other specific interactions. The combination of these features makes it a versatile ligand for various receptors. The predicted binding mode and affinity from docking studies can guide the design of more potent and selective analogs. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the exploration of conformational changes and the calculation of free energy landscapes. researchgate.netyoutube.comnitech.ac.jppurdue.edu An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, including the rotation of the isopropyl and amino groups and the flexibility of the pyridine ring. mdpi.com
The simulation trajectory can be analyzed to construct a free energy landscape, which maps the free energy of the system as a function of specific collective variables, such as dihedral angles or the radius of gyration. nih.govnih.govresearchgate.net This landscape reveals the most stable conformational states (energy minima) and the energy barriers between them (transition states). For pyridine derivatives, the conformational landscape is often rugged, with multiple local minima corresponding to different orientations of the substituents. researchgate.netias.ac.in Understanding this landscape is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site.
Computational Approaches for Reaction Pathway Prediction and Mechanism Elucidation
Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, researchers can predict the most likely pathways for a reaction and elucidate the step-by-step mechanism.
Transition State Characterization and Activation Energy Calculation for Transformations involving the Compound
A critical aspect of understanding a chemical transformation is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
While specific transition state and activation energy calculations for reactions involving this compound are not extensively documented in publicly available literature, the methodologies for such studies are well-established. Density Functional Theory (DFT) is a common computational method employed for this purpose. For a hypothetical reaction, such as the nucleophilic aromatic substitution of the chlorine atom, a computational chemist would model the approach of the nucleophile to the pyridine ring. By mapping the potential energy surface, they can locate the transition state structure and calculate the activation energy. This information is crucial for predicting the feasibility and kinetics of the reaction.
Table 1: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction of this compound
| Reacting Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| Ammonia (B1221849) | Water | Data not available |
| Methoxide | Methanol | Data not available |
| Hydroxide | DMSO | Data not available |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from transition state and activation energy calculations. No published experimental or computational values are currently available for these specific reactions.
Analysis of Catalytic Cycles in Transition Metal-Mediated Reactions
Transition metal catalysts are frequently used to facilitate reactions that would otherwise be slow or inefficient. Computational analysis of the catalytic cycle provides a detailed understanding of the role of the catalyst and the mechanism of each step in the cycle.
Crystal Structure Prediction (CSP) and Polymorphism Studies
The solid-state properties of a chemical compound are dictated by its crystal structure. Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements for a given molecule. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties.
Computational Landscape Exploration of Potential Solid Forms
The first step in CSP is to generate a comprehensive set of plausible crystal structures. This is achieved by exploring the vast landscape of possible packing arrangements, considering different space groups and molecular conformations. Various computational algorithms are employed to generate and rank these hypothetical crystal structures based on their lattice energies.
For this compound, a CSP study would begin by defining the molecular geometry, likely obtained from quantum mechanical calculations. Then, using specialized software, thousands or even millions of potential crystal structures would be generated. These structures would be minimized to find the most energetically favorable packing for each. The output of this exploration is a crystal energy landscape, which plots the relative energy of each predicted polymorph.
Free Energy Calculations for Thermodynamic Stability of Polymorphs
While the initial ranking of potential polymorphs is based on lattice energy, a more accurate assessment of their thermodynamic stability requires the calculation of their free energy at a given temperature and pressure. The relative free energies of the predicted polymorphs determine which form is the most stable under specific conditions.
To refine the stability ranking of the computationally generated polymorphs of this compound, researchers would perform free energy calculations. These calculations account for vibrational contributions to the energy, which can be significant, especially at non-zero temperatures. By comparing the calculated free energies, a phase diagram can be constructed to predict which polymorph is most stable under various temperature and pressure conditions. This information is invaluable for controlling the solid form of the compound during manufacturing and ensuring the desired physical properties.
Advanced Applications of 3 Chloro 5 Isopropylpyridin 4 Amine in Organic Synthesis
Role as a Key Synthetic Building Block in Heterocyclic Chemistry
The strategic placement of chloro, isopropyl, and amino substituents on the pyridine (B92270) ring of 3-Chloro-5-isopropylpyridin-4-amine endows it with a versatile reactivity profile, rendering it a key intermediate in the synthesis of various heterocyclic systems. The electron-donating amino group activates the ring towards certain transformations, while the chloro substituent serves as a versatile leaving group for nucleophilic substitution reactions. The isopropyl group, in turn, provides steric bulk and lipophilicity, which can be crucial for modulating the physicochemical properties of the final products.
Construction of Piperidine (B6355638) and Pyrimidine (B1678525) Ring Systems
While direct literature on the use of this compound for piperidine and pyrimidine synthesis is not extensively available, its structural motifs suggest plausible synthetic routes based on established methodologies for related compounds.
The synthesis of piperidine derivatives often involves the reduction of the pyridine ring. dtic.mil Catalytic hydrogenation is a common method for this transformation. dtic.mil For a substituted pyridine like this compound, this approach could potentially yield a substituted piperidine, although the conditions would need to be carefully controlled to avoid dehalogenation. Another approach involves the partial reduction to a dihydropyridine (B1217469) intermediate, followed by further functionalization and subsequent reduction.
The construction of a pyrimidine ring fused to or substituted by the pyridine core can be envisioned through reactions involving the amino group. For instance, the amino group of this compound could react with 1,3-dicarbonyl compounds or their equivalents in a cyclocondensation reaction to form a pyrimidine ring. mdpi.comthieme-connect.de The specific reaction conditions would dictate the final structure of the fused or substituted pyrimidine system. The reactivity of related aminopyrimidines in such cyclization reactions is well-documented. nih.gov
Table 1: Potential Reactions for Piperidine and Pyrimidine Synthesis
| Starting Material | Reagents and Conditions | Product Type | Plausible Application for this compound |
|---|---|---|---|
| Pyridine | H₂, Metal Catalyst (e.g., Ni, Pd) | Piperidine | Reduction of the pyridine ring to form a substituted piperidine. |
| Aminopyridine | 1,3-Dicarbonyl Compound, Acid or Base Catalyst | Fused or Substituted Pyrimidine | Cyclocondensation to form a pyrimido[4,5-b]pyridine derivative. |
| Halopyridine | Amine, Palladium Catalyst | Aminopyridine | The chloro group could be further functionalized before subsequent reactions. |
Synthesis of Fused Pyridine Derivatives
The synthesis of fused pyridine derivatives is a significant area of research in medicinal chemistry. irb.hr The reactivity of this compound makes it a suitable precursor for creating such structures. One common strategy involves the annulation of a new ring onto the existing pyridine core. For example, the amino group and the adjacent ring carbon can participate in reactions to form a fused five- or six-membered ring.
A plausible approach is the Skraup or Doebner-von Miller reaction, where the aminopyridine is reacted with α,β-unsaturated aldehydes or ketones to construct a fused quinoline-like system. researchgate.net Another strategy involves the reaction of the amino group with a bifunctional electrophile, leading to the formation of a fused heterocyclic ring. The chloro substituent can also be a handle for intramolecular cyclization reactions, where a nucleophilic side chain, introduced at the amino group, displaces the chloride to form a fused ring system. nih.gov
Rational Design and Synthesis of Complex Organic Scaffolds
The unique substitution pattern of this compound allows for its strategic incorporation into more extensive and complex organic molecules. Its defined stereoelectronic properties can be leveraged in rational drug design and the synthesis of novel molecular frameworks.
Strategic Incorporation of the Compound into Multi-Step Synthetic Sequences
In a multi-step synthesis, protecting group strategies are often essential to manage the reactivity of different functional groups. mdpi.com For this compound, the amino group can be protected, for instance, as a Boc-carbamate, to allow for selective reactions at other positions. nih.gov The chloro group can then be subjected to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. nih.gov Following the desired transformations, the protecting group on the amine can be removed to allow for further functionalization. This stepwise approach enables the controlled and predictable construction of complex molecules.
Development of Novel Retrosynthetic Strategies Utilizing the Pyridine Scaffold
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules. youtube.comyoutube.comyoutube.com The this compound scaffold can be a key disconnection point in a retrosynthetic plan. For a target molecule containing a substituted aminopyridine core, one can envision disconnecting back to this building block.
For example, a complex molecule with a substituent at the 4-amino position could be retrosynthetically disconnected via a reductive amination, leading back to this compound and a suitable aldehyde or ketone. youtube.com Similarly, a biaryl structure containing this pyridine moiety could be disconnected through a Suzuki coupling, identifying the boronic acid or ester and this compound as the synthetic precursors. The presence of multiple functional groups on this starting material offers diverse possibilities for retrosynthetic disconnections. sina.cn
Derivatization for Chemical Probe Development and Research Tools
Chemical probes are essential tools for studying biological systems. The development of such probes often requires the synthesis of molecules with specific properties, such as fluorescence or affinity for a particular protein. The this compound scaffold can be derivatized to create such probes.
For instance, the amino group can be acylated with a fluorescent dye or a photoreactive group to create a probe for labeling specific targets. The chloro substituent can be displaced with a linker molecule, which can then be attached to a solid support for affinity chromatography or to a biotin (B1667282) tag for pulldown experiments. The isopropyl group can be varied to modulate the lipophilicity and binding properties of the probe. While specific examples for this compound are not documented, the general principles of probe development using substituted pyridines are well-established. nih.gov
Functionalization of Amine and Halogen Sites for Diverse Chemical Applications
The unique arrangement of a primary amine and a chloro substituent on the pyridine ring of this compound offers a versatile platform for orthogonal chemical modifications. The distinct reactivity of the amino group and the chloro atom allows for selective transformations at either site, paving the way for the synthesis of a wide array of novel derivatives.
The primary amino group at the 4-position is a nucleophilic center and can readily undergo a variety of classical amine reactions. These include, but are not limited to, acylation, sulfonylation, and reductive amination. Such transformations are fundamental in altering the electronic properties and steric environment of the molecule, thereby influencing its biological activity and physical characteristics. For instance, acylation with various acid chlorides or anhydrides can introduce a range of functional groups, from simple alkyl and aryl moieties to more complex biocompatible polymers or reporter tags.
Conversely, the chlorine atom at the 3-position is susceptible to displacement through nucleophilic aromatic substitution (SNAr) or, more commonly, can participate in transition-metal-catalyzed cross-coupling reactions. The latter approach has revolutionized the synthesis of biaryl compounds and other complex architectures. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position.
The strategic combination of these reactions allows for a modular approach to the synthesis of highly functionalized pyridine derivatives. For example, the amine can first be protected, followed by a cross-coupling reaction at the chloro position, and subsequent deprotection and derivatization of the amine. This sequential functionalization provides access to a vast chemical space with tailored properties.
Table 1: Representative Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Structure | Potential Application |
| Acylation | Acetyl chloride, Et3N, CH2Cl2, 0 °C to rt | N-(3-chloro-5-isopropylpyridin-4-yl)acetamide | Introduction of a simple amide functionality |
| Sulfonylation | p-Toluenesulfonyl chloride, pyridine, rt | N-(3-chloro-5-isopropylpyridin-4-yl)-4-methylbenzenesulfonamide | Synthesis of sulfonamide derivatives |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C | 5-isopropyl-3-phenylpyridin-4-amine | Synthesis of biaryl compounds |
| Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110 °C | N3,5-diisopropyl-N3-phenylpyridine-3,4-diamine | Synthesis of diarylamine derivatives |
Synthesis of Chemically-Functionalized Labels or Affinity Tags
The dual reactivity of this compound makes it an excellent candidate for the synthesis of chemically-functionalized labels and affinity tags. These molecular tools are indispensable in chemical biology and diagnostics for the detection, isolation, and characterization of biomolecules.
By leveraging the functional group tolerance of modern cross-coupling reactions, a variety of reporter groups can be installed at the 3-position. For example, a fluorescent tag, such as a coumarin (B35378) or fluorescein (B123965) derivative bearing a boronic acid or ester, can be coupled to the pyridine core via a Suzuki-Miyaura reaction. The resulting fluorescently labeled pyridinamine could then be further functionalized at the amino group.
The primary amine at the 4-position serves as a convenient handle for conjugation to biomolecules or solid supports. For instance, the amine can be acylated with an activated ester of biotin to create a biotinylated affinity probe. This probe can then be used to specifically bind to streptavidin or avidin, enabling applications in affinity chromatography, Western blotting, and ELISA.
Furthermore, the amine can be modified with a linker containing a terminal functional group suitable for bioconjugation, such as a maleimide (B117702) for reaction with thiols in proteins, or an alkyne or azide (B81097) for click chemistry. This modular approach allows for the creation of a diverse library of probes with different reporter groups and conjugation handles, all based on the this compound scaffold.
Table 2: Examples of Chemically-Functionalized Labels Derived from this compound
| Label Type | Synthetic Strategy | Structure of Labeled Compound | Intended Use |
| Fluorescent Label | 1. Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin. 2. Acylation of the amine with a linker. | Coumarin-labeled pyridinamine derivative | Fluorescence microscopy, flow cytometry |
| Biotin Affinity Tag | Acylation of the amine with NHS-biotin. | Biotinylated this compound | Affinity purification, protein detection |
| Click Chemistry Handle | Acylation of the amine with 4-pentynoic acid. | Alkyne-functionalized pyridinamine | Bioorthogonal labeling of azido-modified biomolecules |
Future Directions and Emerging Research Avenues for 3 Chloro 5 Isopropylpyridin 4 Amine
Development of Sustainable and Green Synthetic Routes for Pyridine (B92270) Derivatives
The chemical industry's shift towards sustainability has put a spotlight on the development of environmentally benign synthetic methods for producing valuable chemical entities like pyridine derivatives. Future research will likely focus on moving away from traditional, often harsh, synthesis conditions towards greener alternatives.
Key research areas include:
Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to accelerate reactions, improve yields, and reduce waste. Future studies could develop microwave-assisted protocols for the synthesis of 3-Chloro-5-isopropylpyridin-4-amine and its analogues, potentially leading to shorter reaction times and lower energy consumption compared to conventional heating methods.
Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing solvent waste and purification steps. Designing novel MCRs for the construction of the substituted pyridine ring of this compound would be a significant advancement in sustainable chemistry.
Green Solvents and Catalysts: The use of environmentally friendly solvents, such as water or bio-derived solvents, is a core principle of green chemistry. Research into the use of such solvents for pyridine synthesis is ongoing. Additionally, the development of recyclable, non-toxic catalysts, potentially including biocatalysts or heterogeneous catalysts, could drastically reduce the environmental impact of producing pyridine derivatives.
| Green Chemistry Approach | Potential Advantage for Pyridine Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy usage. |
| Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. |
| Green Solvents (e.g., water) | Reduced toxicity and environmental impact. |
| Recyclable Catalysts | Minimized waste, lower cost, and simplified product purification. |
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new chemical transformations. Many reactions involving pyridine derivatives proceed through short-lived, unstable intermediates that are difficult to detect using standard analytical techniques. Future research will leverage advanced spectroscopic methods to capture and characterize these transient species.
Prospective techniques include:
Flow Chemistry Coupled with Spectroscopy: Integrating flow reactors with in-line spectroscopic analysis (e.g., NMR, IR, or Mass Spectrometry) can allow for the study of reaction kinetics and the detection of fleeting intermediates in real-time.
Cryogenic Spectroscopy: Performing reactions at very low temperatures can slow down reaction rates sufficiently to allow for the stabilization and characterization of otherwise transient intermediates by techniques like low-temperature NMR.
Advanced Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to gently ionize and detect reactive intermediates directly from a reaction mixture, providing valuable structural information.
By applying these methods to the synthesis and reactions of this compound, researchers could gain unprecedented insight into the underlying mechanisms, paving the way for more rational and efficient chemical synthesis.
Synergistic Integration of Computational and Experimental Chemistry for Predictive Design
The combination of computational modeling and experimental work has become a powerful paradigm in chemical research. This synergy allows for the prediction of molecular properties and reaction outcomes, guiding experimental efforts and accelerating the discovery process.
Future research in this area for compounds like this compound would involve:
Predictive Reaction Modeling: Using quantum chemical methods like Density Functional Theory (DFT), researchers can model potential reaction pathways for the synthesis and functionalization of the target pyridine. This can help identify the most promising reaction conditions and predict potential byproducts.
In Silico Screening: Computational tools can be used to design a virtual library of derivatives based on the this compound scaffold and predict their electronic, steric, and pharmacological properties. This allows for the prioritization of synthetic targets with the highest potential for a desired application.
Spectroscopic Prediction: Computational chemistry can predict spectroscopic data (e.g., NMR, IR spectra) for proposed intermediates or products, which can then be compared with experimental data to confirm structures. For instance, computational modeling has been used to understand the interactions of pyridine with various frameworks.
| Research Area | Computational Contribution | Experimental Contribution |
| Reaction Optimization | Predicts feasibility, transition states, and energy barriers. | Validates predictions and provides real-world yield and purity data. |
| Novel Compound Design | Creates virtual libraries and predicts properties (e.g., bioactivity). | Synthesizes and tests the most promising candidates identified computationally. |
| Mechanistic Studies | Models intermediates and transition states. | Utilizes advanced spectroscopy to detect and characterize proposed species. |
Exploration of Novel Chemical Transformations and Catalytic Cycles Involving the Compound
While classical methods for modifying pyridine rings are well-established, the future lies in the exploration of novel and more efficient chemical transformations. For a scaffold like this compound, this could unlock access to a vast and unexplored chemical space.
Emerging areas of focus include:
C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy for modifying molecular scaffolds. Developing catalytic systems that can selectively target the C-H bonds on the pyridine ring or the isopropyl group of this compound would provide a powerful tool for creating new derivatives. Transition-metal catalysis is a key area of research for such transformations.
Skeletal Editing: Recent breakthroughs have enabled the "editing" of a molecule's core structure by inserting, deleting, or swapping atoms within a ring. Applying skeletal editing techniques to the pyridine ring of this compound could lead to the creation of entirely new heterocyclic systems that would be difficult to access through traditional synthesis.
Novel Catalytic Cycles: Designing new catalytic cycles that utilize the specific electronic and steric properties of this compound could lead to new reactions. For example, the amine group could act as a directing group in metal-catalyzed reactions, or the pyridine nitrogen could participate in Lewis acid/base catalysis.
Design of Next-Generation Pyridine-Based Chemical Tools and Scaffolds
The inherent properties of the pyridine ring—such as its basicity, polarity, and ability to engage in hydrogen bonding—make it a privileged scaffold in medicinal chemistry and chemical biology. The compound this compound, with its distinct substitution pattern, is a promising starting point for the design of next-generation chemical tools.
Future directions in this field include:
Scaffolds for Drug Discovery: Pyridine derivatives are found in a wide range of FDA-approved drugs. The this compound scaffold could be elaborated to generate libraries of new compounds for screening against various biological targets, including those for cancer, infectious diseases, and neurological disorders.
Chemical Probes: By attaching fluorescent dyes or other reporter groups, this compound could be converted into a chemical probe for studying biological systems. The specific substitution pattern could be tuned to achieve selective binding to a protein or other biomolecule of interest.
Building Blocks for Materials Science: The electronic properties of the pyridine ring make it a useful component in organic electronic materials, such as OLEDs or organic photovoltaics. The specific substituents on this compound could be used to fine-tune the material's properties, such as its emission color or charge transport characteristics.
The continued exploration of pyridine chemistry, guided by principles of sustainability, advanced analytics, and computational design, promises a bright future for compounds like this compound. The research avenues outlined here represent a roadmap for unlocking the full potential of this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
